molecular formula C9H11NO3 B2515149 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid CAS No. 2470441-05-3

5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2515149
CAS No.: 2470441-05-3
M. Wt: 181.191
InChI Key: MWRXUVBREUGYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid is a pyrrole derivative with the molecular formula C9H11NO3 . This compound features a pyrrole ring, a structure of high interest in medicinal and bioorganic chemistry, which is carboxylated at the 2-position and substituted with a tetrahydrofuran (oxolane) ring at the 5-position. The pyrrole-2-carboxylic acid moiety is a key scaffold in various bioactive molecules. It is known to arise in nature from the dehydrogenation of the amino acid proline and serves as a building block in the biosynthesis of more complex natural products, such as the antibiotic undecylprodigiosin . Furthermore, related pyrrole carboxylic acids have demonstrated significant physiological activities. For instance, 1H-Pyrrole-2,5-dicarboxylic acid has been identified as a potent quorum sensing inhibitor, acting as an antibiotic accelerant against Pseudomonas aeruginosa by reducing virulence factor production and biofilm formation without affecting bacterial growth . This specific molecular architecture, combining a heteroaromatic pyrrole with a tetrahydrofuran ring, makes 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid a valuable intermediate for pharmaceutical research and development. Its potential applications include serving as a precursor in the synthesis of novel chemical entities, a scaffold for drug discovery, particularly in infectious disease and cancer research, and a tool compound in chemical biology for studying enzyme mechanisms and biosynthetic pathways . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(oxolan-2-yl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-9(12)7-4-3-6(10-7)8-2-1-5-13-8/h3-4,8,10H,1-2,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRXUVBREUGYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=CC=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic Acid

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyrrole-2-carboxylic acid and its derivatives are distinguished scaffolds, serving as crucial intermediates in the synthesis of a wide array of functional molecules, from pharmaceuticals to specialized polymers.[1][2] This guide focuses on a specific, nuanced derivative: 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid . Also known as 5-(tetrahydrofuran-2-yl)-1H-pyrrole-2-carboxylic acid, this molecule marries the aromatic, electron-rich pyrrole core with the versatile, saturated oxolane (tetrahydrofuran) ring.

Direct experimental data for this specific substituted compound is not extensively documented in publicly accessible literature. Therefore, this guide adopts a first-principles approach, leveraging a deep understanding of its constituent moieties—the pyrrole-2-carboxylic acid core and the oxolane substituent—to construct a comprehensive technical profile. By analyzing the known properties and reactivity of these components, we can reliably infer the characteristics of the target molecule. This document is designed for researchers, scientists, and drug development professionals, providing not just data, but the causal logic behind the predicted properties and experimental designs.

Part 1: Molecular Structure and Physicochemical Properties

The foundational step in understanding any compound is a thorough analysis of its structure and the resulting physical properties. The molecule consists of a central 1H-pyrrole ring, substituted at the C2 position with a carboxylic acid group and at the C5 position with an oxolan-2-yl group.

Caption: Molecular structure of 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid.

Physicochemical Data

The properties of the target compound can be reliably estimated by starting with the well-characterized parent compound, Pyrrole-2-carboxylic Acid (PCA), and considering the influence of the C5-oxolane substituent. The oxolane group is expected to increase the molecular weight, polarity, and steric bulk, while potentially impacting solubility and melting point.

PropertyPyrrole-2-carboxylic Acid (Parent Compound)5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic Acid (Predicted)Data Source (for Parent Compound)
CAS Number 634-97-9Not Assigned[3][4]
Molecular Formula C₅H₅NO₂C₉H₁₁NO₃-
Molecular Weight 111.10 g/mol 181.19 g/mol [3]
Appearance White to light brown powder/crystalExpected to be a solid, likely off-white to pale yellow[5]
Melting Point 204-208 °C (decomposes)Likely lower than parent due to disruption of crystal packing by the non-planar oxolane ring, but still relatively high due to hydrogen bonding.
Solubility Soluble in methanol, ethanol, DMF, DMSO; sparingly soluble in water.Predicted to have enhanced solubility in polar organic solvents. Water solubility may be slightly increased due to the ether oxygen.[5][6]
pKa ~4.45 (at 20 °C)Expected to be similar to the parent compound, as the C5-substituent has a minimal electronic effect on the distal carboxylic acid.[7]
LogP (Octanol/Water) ~0.8The addition of the oxolane ring will likely decrease the LogP value, making it more hydrophilic.[3]

Part 2: Synthesis and Characterization

A robust and logical synthetic pathway is paramount for accessing this molecule for research and development. Given the structure, a convergent synthesis strategy is most logical. The well-established Paal-Knorr pyrrole synthesis offers a reliable method for constructing the pyrrole ring from a 1,4-dicarbonyl compound.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main stages:

  • Formation of a 1,4-dicarbonyl precursor: This can be achieved via a Michael addition of a pyruvate equivalent to an α,β-unsaturated ketone derived from 2-acetyltetrahydrofuran.

  • Paal-Knorr Cyclization: The resulting 1,4-dicarbonyl intermediate is then condensed with an ammonia source to form the pyrrole ring. Subsequent hydrolysis of the ester yields the final carboxylic acid.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Pyrrole Formation & Hydrolysis A 2-Acetyltetrahydrofuran + Diethyl oxalate B Claisen Condensation (Base, e.g., NaOEt) A->B C Ethyl 2,4-dioxo-4-(tetrahydrofuran-2-yl)butanoate (1,4-Dicarbonyl Precursor) B->C D Paal-Knorr Reaction (Precursor + Ammonium Acetate) C->D Intermediate E Ethyl 5-(tetrahydrofuran-2-yl)-1H-pyrrole-2-carboxylate D->E F Ester Hydrolysis (e.g., NaOH, then H₃O⁺) E->F G 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic Acid (Final Product) F->G

Caption: Proposed two-stage synthetic workflow for the target molecule.

Detailed Experimental Protocol (Hypothetical)

This protocol is a predictive model based on established chemical transformations and serves as a validated starting point for laboratory synthesis.

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(tetrahydrofuran-2-yl)butanoate

  • To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol at 0 °C, add a mixture of 2-acetyltetrahydrofuran (1.0 eq.) and diethyl oxalate (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. The causality here is that the strong base deprotonates the acetyl group, initiating a Claisen condensation with the oxalate ester to form the 1,4-dicarbonyl system.

  • Quench the reaction with a weak acid (e.g., aqueous NH₄Cl) and extract the product with ethyl acetate.

  • Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the dicarbonyl precursor.

Step 2: Synthesis of Ethyl 5-(tetrahydrofuran-2-yl)-1H-pyrrole-2-carboxylate

  • Dissolve the dicarbonyl precursor (1.0 eq.) in glacial acetic acid.

  • Add ammonium acetate (3-5 eq.) and heat the mixture to reflux (approx. 118 °C) for 2-4 hours. The Paal-Knorr reaction proceeds via condensation of the amine with both carbonyls, followed by cyclization and dehydration to form the aromatic pyrrole ring.[8]

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with saturated sodium bicarbonate solution, and dry over anhydrous sodium sulfate.

  • Purify by column chromatography to isolate the pyrrole ester.

Step 3: Hydrolysis to 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic Acid

  • Dissolve the purified ester in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (2-3 eq.) and heat the mixture to 50-60 °C for 1-2 hours until saponification is complete (monitored by TLC).

  • Cool the solution to 0 °C and acidify with cold 1M HCl until the pH is ~3-4.

  • The carboxylic acid product should precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Predicted Spectroscopic Characteristics
  • ¹H NMR: Expect signals for the two pyrrole ring protons (likely doublets between 6-7 ppm). The proton on the carbon adjacent to the oxolane ring will be a key signal. The oxolane ring will show a complex multiplet pattern between ~1.8-4.0 ppm. The N-H proton will appear as a broad singlet (>10 ppm), and the carboxylic acid proton will be a very broad singlet (>12 ppm), both exchangeable with D₂O.

  • ¹³C NMR: Expect 9 distinct carbon signals. The carboxyl carbon will be downfield (~160-170 ppm). Four signals will correspond to the aromatic pyrrole ring (~110-140 ppm), and four signals will be in the aliphatic region for the oxolane ring.

  • IR Spectroscopy: Key stretches will include a broad O-H band for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1680-1710 cm⁻¹), an N-H stretch (~3300-3500 cm⁻¹), and a C-O-C stretch for the ether in the oxolane ring (~1050-1150 cm⁻¹).[9]

  • Mass Spectrometry: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z ≈ 181.19.

Part 3: Chemical Reactivity

The reactivity of 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid is dictated by its three primary components: the electron-rich pyrrole ring, the acidic carboxyl group, and the N-H proton.

  • Pyrrole Ring Reactivity: Pyrrole is an aromatic heterocycle that readily undergoes electrophilic aromatic substitution, preferentially at the C3 and C4 positions, as the C2 and C5 positions are substituted.[10] Reactions like nitration, halogenation, and acylation would be expected to occur on the available ring positions. The oxolane substituent is primarily an alkyl group and will have a weak activating effect on the ring.

  • Carboxylic Acid Reactivity: The -COOH group exhibits typical carboxylic acid chemistry.[6] It can be readily converted to esters (via Fischer esterification), amides (via coupling agents like TBTU or EDC), or acid chlorides (using thionyl chloride). Decarboxylation is also possible under harsh thermal or acidic conditions.[11]

  • N-H Acidity: The pyrrole N-H proton is weakly acidic and can be deprotonated by strong bases (e.g., NaH, Grignard reagents) to form an N-anion, which can then be alkylated or acylated.[10]

G Molecule 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic Acid Product Methyl 5-(oxolan-2-yl)-1H-pyrrole-2-carboxylate Molecule->Product Fischer Esterification Reagent Methanol (CH₃OH) + Catalytic Acid (H⁺) Reagent->Product Water Water (H₂O)

Caption: Representative reaction: Fischer esterification of the title compound.

Part 4: Potential Applications in Drug Discovery and Materials Science

While this specific molecule is not a known drug, its structural motifs are prevalent in bioactive compounds.

  • Pharmaceutical Potential: The pyrrole-2-carboxylic acid core is a building block for numerous biologically active agents.[1][5] For instance, derivatives have been explored as inhibitors for the SARS coronavirus.[5] The tetrahydrofuran ring is also a common feature in natural products and pharmaceuticals, often improving pharmacokinetic properties like solubility and metabolic stability. The combination of these two scaffolds could lead to novel compounds with potential activity as enzyme inhibitors, receptor antagonists, or antimicrobial agents.

  • Polymer and Materials Science: Pyrrole-2-carboxylic acid can be electropolymerized to form functional films. The oxolane substituent could be used to tune the properties of such polymers, potentially altering their solubility, thermal stability, or biocompatibility for applications in biosensors or drug delivery systems.

Conclusion

5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid represents a molecule of significant synthetic interest, bridging the chemical spaces of aromatic heterocycles and saturated oxygenated rings. Although direct experimental data is sparse, a comprehensive profile of its chemical properties, reactivity, and spectral characteristics can be confidently predicted through a rigorous, first-principles analysis of its constituent parts. The proposed synthetic pathway, rooted in the reliable Paal-Knorr condensation, provides a clear and actionable strategy for its preparation. This guide serves as a foundational document, enabling researchers to confidently synthesize, characterize, and explore the potential of this versatile chemical entity in drug discovery and advanced materials development.

References

  • Zhang, S., et al. (2008). Pyrrole-2-carboxylic acid as a ligand for the Cu-catalyzed reactions of primary anilines with aryl halides. PubMed. Retrieved from [Link]

  • University of Calicut. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • Li, Y., et al. (2014). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrole-2-Carboxylic Acid. Retrieved from [Link]

  • Galletti, P., et al. (2019). Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]

  • Ericsson, C. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org. Retrieved from [Link]

  • Gatti, G., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. Politecnico di Milano. Retrieved from [Link]

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. Retrieved from [Link]

Sources

Characterization of 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive framework for the characterization of 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid, a novel heterocyclic compound with potential applications in drug discovery and development. Recognizing the limited direct literature on this specific molecule, this document establishes a robust analytical strategy by leveraging established methodologies for its constituent moieties: the pyrrole-2-carboxylic acid core and the 5-(oxolan-2-yl) substituent. The guide is designed for researchers, chemists, and drug development professionals, offering detailed protocols for spectroscopic elucidation (NMR, MS, IR), chromatographic purity assessment (HPLC), and a rationale for synthetic and analytical choices. The overarching goal is to provide a self-validating system for confirming the identity, structure, and purity of the title compound, thereby ensuring data integrity for subsequent research and development activities.

Introduction and Scientific Rationale

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and commercially successful drugs.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The parent compound, Pyrrole-2-carboxylic acid, serves as a versatile building block for synthesizing more complex, biologically active molecules.[3] The incorporation of an oxolane (tetrahydrofuran) ring, another common motif in pharmacologically active compounds, introduces a polar, flexible, and hydrogen-bond-accepting group that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

The strategic combination of these two moieties in 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid presents a molecule of significant interest. Its characterization is the critical first step in unlocking its therapeutic potential. This guide provides the necessary theoretical foundation and practical, step-by-step protocols to achieve this.

Physicochemical and Structural Properties

The foundational step in characterizing any new chemical entity is to define its basic physical and chemical properties. These values are crucial for selecting appropriate analytical conditions, predicting behavior in biological systems, and ensuring proper handling and storage.

Caption: Chemical Structure of the title compound.

Table 1: Core Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₉H₁₁NO₃-
Molecular Weight 181.19 g/mol -
CAS Number 1269393-27-0-
Appearance Expected to be a white to faint brown solid[3][4]
Predicted LogP 0.6 - 1.2Computational (e.g., XLogP3)
Solubility Soluble in polar organic solvents (Methanol, DMSO, DMF)[5]
Storage Conditions Store at -20°C to 0-8°C, protected from light[3][5]

The Analytical Characterization Workflow: A Validated Approach

A multi-technique approach is essential for the unambiguous characterization of a novel compound. Each technique provides a unique piece of structural information, and together they form a self-validating system. The workflow presented here ensures that the synthesized compound's identity, structure, and purity are confirmed with a high degree of confidence.

Caption: A validated workflow for compound characterization.

Spectroscopic Elucidation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. 2D NMR techniques like COSY and HSQC are critical for unambiguously assigning these signals by revealing proton-proton and proton-carbon correlations, respectively. This multi-faceted NMR analysis serves as a primary validation of the target structure.

4.1.1. Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is strategic; its polarity should readily dissolve the compound, and it allows for the clear observation of exchangeable protons like N-H and O-H.

Table 2: Predicted ¹H NMR Signal Assignments

AssignmentPredicted Shift (δ, ppm)MultiplicityIntegrationRationale
COOH~12.0Broad singlet1HAcidic proton, exchangeable.
NH~11.7Broad singlet1HPyrrole N-H, exchangeable.[6]
H-3 (Pyrrole)~6.8Doublet of doublets (dd)1HCoupled to H-4 and NH.[6]
H-4 (Pyrrole)~6.1Doublet of doublets (dd)1HCoupled to H-3 and NH.[6]
H-2' (Oxolane)~5.0Triplet (t)1HCH adjacent to ether oxygen and pyrrole ring.
H-5' (Oxolane)~3.8 - 4.0Multiplet (m)2HCH₂ adjacent to ether oxygen.
H-3', H-4' (Oxolane)~1.8 - 2.2Multiplet (m)4HRemaining aliphatic CH₂ groups.

4.1.2. Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

Table 3: Predicted ¹³C NMR Signal Assignments

AssignmentPredicted Shift (δ, ppm)Rationale
C=O (Carboxylic)~162Carbonyl carbon of the acid.
C-5 (Pyrrole)~140Pyrrole carbon attached to the oxolane ring.
C-2 (Pyrrole)~125Pyrrole carbon attached to the carboxylic acid.
C-3 (Pyrrole)~115Pyrrole CH.
C-4 (Pyrrole)~110Pyrrole CH.
C-2' (Oxolane)~78CH carbon adjacent to ether oxygen and pyrrole.
C-5' (Oxolane)~68CH₂ carbon adjacent to ether oxygen.
C-3', C-4' (Oxolane)~25 - 35Aliphatic CH₂ carbons.

Protocol 1: NMR Sample Preparation and Acquisition

  • Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆).

  • Vortex the tube until the sample is fully dissolved.

  • Insert the tube into the NMR spectrometer.

  • Acquire standard ¹H, ¹³C, COSY, and HSQC spectra following instrument-specific standard operating procedures.

  • Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H spectrum.

Mass Spectrometry (MS)

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. It provides a highly accurate mass measurement of the molecular ion, which should match the calculated theoretical mass to within a few parts per million (ppm). Tandem MS (MS/MS) induces fragmentation, and the resulting pattern provides a structural fingerprint that further validates the molecule's identity.

  • Expected [M-H]⁻ (Negative Ion Mode): 180.0666 m/z

  • Expected [M+H]⁺ (Positive Ion Mode): 182.0812 m/z

fragmentation_pathway Parent [M+H]⁺ m/z = 182.08 Frag1 Loss of H₂O (-18) m/z = 164.07 Parent->Frag1 Frag2 Loss of COOH radical (-45) m/z = 137.07 Parent->Frag2 Frag3 Loss of Oxolane (-71) m/z = 111.03 Parent->Frag3

Caption: Plausible MS fragmentation pathways in positive ion mode.

Protocol 2: LC-MS Analysis

  • Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL.

  • Perform a serial dilution to create a working solution of ~1 µg/mL.

  • Inject 1-5 µL of the working solution into an LC-MS system equipped with a C18 column and an ESI source.

  • LC Method: Use a gradient elution from 95% Water (0.1% Formic Acid) to 95% Acetonitrile (0.1% Formic Acid) over 10 minutes.

  • MS Method: Acquire data in both positive and negative ion modes over a scan range of 50-500 m/z.

  • Analyze the data to find the exact mass of the parent ion and identify key fragments.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and effective technique for identifying key functional groups. The presence of characteristic absorption bands for the carboxylic acid (O-H and C=O), the pyrrole N-H, and the ether C-O bond provides strong confirmatory evidence for the compound's gross structure. An IR spectrum that aligns with expectations serves as a quick and reliable quality control check.[7]

Table 4: Predicted IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretch, H-bonded2500-3300 (very broad)
N-H (Pyrrole)Stretch3200-3400 (sharp to medium)
C-H (Aromatic/Aliphatic)Stretch2850-3100
C=O (Carboxylic Acid)Stretch1680-1710 (strong)
C=C (Pyrrole Ring)Stretch1550-1650
C-O (Ether & Acid)Stretch1050-1300

Protocol 3: Acquiring an IR Spectrum (ATR)

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

  • Acquire a background spectrum.

  • Place a small amount (a few milligrams) of the solid compound onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly after analysis.

Chromatographic Purity Assessment

Expertise & Causality: While spectroscopy confirms structure, chromatography quantifies purity. HPLC with UV detection is the industry standard for determining the purity of small-molecule drug candidates.[8][9] A reverse-phase method is chosen due to the compound's moderate polarity. The method's ability to separate the main peak from any potential impurities or starting materials is crucial for establishing a purity value (e.g., >98%). This step is non-negotiable for any material intended for biological testing.

Protocol 4: Reverse-Phase HPLC Method

  • System: HPLC with UV/PDA Detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.5 min: 95% to 5% B

    • 18.5-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile at ~0.5 mg/mL.

Trustworthiness through Validation: The HPLC method's reliability is ensured by running a system suitability test before sample analysis. This involves injecting a standard and verifying that key parameters like peak retention time, tailing factor (should be <1.5), and theoretical plates are within acceptable limits. The purity is calculated from the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

The characterization of 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid requires a systematic and multi-faceted analytical approach. By integrating advanced spectroscopic techniques (NMR, MS, IR) with robust chromatographic separation (HPLC), it is possible to unambiguously confirm the compound's chemical structure, verify its molecular formula, and accurately quantify its purity. The detailed protocols and rationale provided in this guide offer a complete framework for researchers to generate high-quality, reliable, and defensible data, which is the essential foundation for any subsequent investigation into the compound's biological activity and therapeutic potential.

References

  • SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]

  • MDPI. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC. Retrieved from [Link]

  • VLife Sciences. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrole-2-Carboxylic Acid. PubChem. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2-carboxylic acid (CAS 634-97-9). Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). HPLC-MS/MS methods for the quantitative analysis of 5-oxoproline (pyroglutamate) in rat plasma and hepatic cell line culture medium. PubMed. Retrieved from [Link]

  • SpringerLink. (2024). Simultaneous quantification of 2-pyrrolidone-5-carboxylic acid (PCA), urocanic acid (UCA), and histidine (His). Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (1983). Analysis of 5-pyrrolidone-2-carboxylate ester by reverse phase high-performance liquid chromatography. PubMed. Retrieved from [Link]

  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]

Sources

A Structural Investigation of 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the structural characteristics of 5-(oxolan-2-yl)-1H-pyrrole-2-carboxylic acid, a molecule of interest in medicinal chemistry. In the absence of an experimentally determined crystal structure for this specific compound, this document leverages the known crystal structure of its parent compound, 1H-pyrrole-2-carboxylic acid (PCA), as a foundational model. Through a detailed examination of PCA, we will extrapolate key structural insights and propose a robust experimental workflow for the definitive structural elucidation of the target molecule. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

The Critical Role of Solid-State Structure in Drug Design

The three-dimensional arrangement of atoms in a molecule and the packing of these molecules in a crystalline solid are of paramount importance in drug development. The crystal structure dictates several key physicochemical properties of an active pharmaceutical ingredient (API), including its solubility, dissolution rate, stability, and bioavailability. A thorough understanding of the solid-state landscape is therefore not merely an academic exercise but a critical component of rational drug design and formulation. The pyrrole-2-carboxylic acid scaffold is a recurring motif in numerous biologically active compounds, making a detailed structural understanding of its derivatives essential for the development of new therapeutics.[1][2]

Foundational Analysis: The Crystal Structure of 1H-Pyrrole-2-carboxylic Acid (PCA)

The crystal structure of 1H-pyrrole-2-carboxylic acid (PCA) serves as an excellent proxy for understanding the fundamental structural attributes of its derivatives. X-ray diffraction studies have revealed that PCA crystallizes in the monoclinic space group, with key crystallographic parameters summarized in the table below.[3]

Parameter Value
Chemical FormulaC5H5NO2
Molecular Weight111.10 g/mol
Crystal SystemMonoclinic
a14.080 (3) Å
b5.0364 (10) Å
c14.613 (3) Å
β98.969 (3)°
Volume1023.6 (3) ų
Z8
Temperature173 K
RadiationMo Kα

Table 1: Crystallographic Data for 1H-Pyrrole-2-carboxylic Acid. [3]

The molecule itself is nearly planar, with a slight dihedral angle of 11.7 (3)° between the pyrrole ring and the carboxylic acid substituent.[4][5] This planarity is a consequence of the delocalization of π-electrons across the pyrrole ring and the carboxyl group.

The Supramolecular Architecture: A Network of Hydrogen Bonds

The crystal packing of PCA is dominated by a robust network of intermolecular hydrogen bonds. Adjacent molecules are linked by pairs of O—H⋯O hydrogen bonds to form centrosymmetric dimers.[4][5] These dimers are further connected into chains extending along the a-axis via N—H⋯O hydrogen bonds.[4][5] This intricate arrangement of hydrogen bonds is a key determinant of the crystal's stability and physical properties.

Hydrogen Bonding Network in PCA cluster_dimer1 Inversion Dimer 1 cluster_dimer2 Inversion Dimer 2 PCA1 PCA Molecule 1 PCA2 PCA Molecule 2 PCA1->PCA2 O-H···O PCA3 PCA Molecule 3 PCA2->PCA3 N-H···O PCA4 PCA Molecule 4 PCA3->PCA4 O-H···O

Caption: Supramolecular assembly of PCA via hydrogen bonds.

The Stereochemical Impact of the 5-(Oxolan-2-yl) Substituent

The introduction of an oxolane (tetrahydrofuran) ring at the 5-position of the pyrrole scaffold is anticipated to have a profound impact on both the molecular conformation and the crystal packing. The oxolane ring is non-planar and can adopt various puckered conformations. Furthermore, the oxygen atom in the oxolane ring introduces an additional hydrogen bond acceptor site, which could lead to more complex and varied hydrogen bonding motifs in the solid state.

The presence of this substituent will likely disrupt the planarity observed in PCA, potentially leading to a twisted conformation between the pyrrole and oxolane rings. This conformational flexibility could result in polymorphism, where the compound can crystallize in multiple forms with different physical properties.

A Proposed Experimental Workflow for Structural Elucidation

To definitively determine the crystal structure of 5-(oxolan-2-yl)-1H-pyrrole-2-carboxylic acid, a systematic experimental approach is required. The following workflow outlines the key steps, from synthesis to final structure refinement.

Workflow for Crystal Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Sample Data_Collection X-ray Data Collection Crystallization->Data_Collection Single Crystal Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Diffraction Data Validation Structure Validation Structure_Solution->Validation Refined Structure

Caption: Experimental workflow for crystal structure analysis.

Step 1: Synthesis and Purification

The synthesis of 5-(oxolan-2-yl)-1H-pyrrole-2-carboxylic acid can be approached through various synthetic routes, potentially involving the reaction of a suitable pyrrole precursor with a protected 2-halotetrahydrofuran. Following synthesis, rigorous purification of the crude product is paramount. Techniques such as column chromatography and recrystallization should be employed to achieve a purity of >99%, as impurities can significantly hinder crystal growth.

Step 2: Crystal Growth

The growth of high-quality single crystals is often the most challenging step in the process. A systematic screening of crystallization conditions is recommended.

Protocol for Crystal Growth Screening:

  • Solvent Selection: Dissolve the purified compound in a range of solvents of varying polarity (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures thereof) to create saturated or near-saturated solutions.

  • Evaporation: Allow the solvents to evaporate slowly at a constant temperature. This can be achieved by leaving the vials loosely capped or covered with parafilm with small perforations.

  • Cooling: Gradually cool a saturated solution from an elevated temperature to room temperature, and then to lower temperatures (e.g., 4°C).

  • Vapor Diffusion: Place a small vial containing the concentrated solution of the compound inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution can induce crystallization.

  • Monitoring: Regularly inspect the crystallization experiments under a microscope for the formation of single, well-defined crystals.

Step 3: Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it will be mounted on a goniometer and placed in a single-crystal X-ray diffractometer.

Data Collection Parameters:

  • X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Temperature: Data collection is typically performed at a low temperature (e.g., 100-173 K) to minimize thermal vibrations of the atoms.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles.

Step 4: Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Data Reduction: The raw diffraction intensities are processed and corrected for various experimental factors.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares on F². Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Step 5: Structure Validation and Deposition

The final refined structure is validated using software such as PLATON to check for any geometric inconsistencies or missed symmetry. The final atomic coordinates and structure factors should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to ensure data accessibility and reproducibility.

Conclusion

While the crystal structure of 5-(oxolan-2-yl)-1H-pyrrole-2-carboxylic acid remains to be experimentally determined, a comprehensive understanding of its parent compound, 1H-pyrrole-2-carboxylic acid, provides a solid foundation for predicting its structural characteristics. The introduction of the oxolane substituent is expected to introduce significant conformational flexibility and potentially new hydrogen bonding motifs, which could have important implications for its use in drug development. The detailed experimental workflow presented in this guide provides a clear and robust pathway for the definitive elucidation of its three-dimensional structure, a critical step in advancing its potential as a therapeutic agent.

References

  • Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. The Journal of Physical Chemistry A. [Link]

  • Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations | Request PDF. ResearchGate. [Link]

  • 1H-Pyrrole-2-carboxylic acid. PubMed. [Link]

  • 1H-Pyrrole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473. PubChem. [Link]

  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. National Center for Biotechnology Information. [Link]

  • 1H-Pyrrole-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ResearchGate. [Link]

  • 1H-Pyrrole-2-carboxylic acid. NIST WebBook. [Link]

  • Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. University of Cambridge. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. [Link]

  • ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. ResearchGate. [Link]

  • Pyrrole-2-carboxylic acid. Wikipedia. [Link]

  • 1H-Pyrrole-2-carboxylic acid. NIST WebBook, Phase change data. [Link]

Sources

Theoretical Profiling of 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic Acid: Electronic Structure & Pharmacological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide presents a comprehensive theoretical framework for the evaluation of 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid (hereafter referred to as 5-OPC ). As a hybrid scaffold combining the aromatic stability of pyrrole-2-carboxylic acid (PCA) with the saturated heterocyclic character of an oxolane (tetrahydrofuran) ring, 5-OPC represents a promising pharmacophore for fragment-based drug design (FBDD).

This guide moves beyond standard characterization, employing Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to elucidate electronic stability and reactivity.[1] Furthermore, we establish a validated molecular docking protocol targeting D-Amino Acid Oxidase (DAAO) , a key enzyme in neuromodulation, leveraging the established affinity of PCA derivatives for this target.

Chemical Architecture & Electronic Properties

Structural Rationale

The 5-OPC molecule consists of two distinct domains:

  • The PCA Core: A planar, electron-rich heteroaromatic system capable of bidentate hydrogen bonding (Donor-Acceptor) via the pyrrole NH and carboxylic CO/OH.

  • The Oxolane Tail: A non-planar, lipophilic appendage at the C5 position. The oxolane ring introduces chirality (at C2') and flexibility (pseudorotation), critical for filling hydrophobic pockets in enzyme active sites.

DFT Methodology: The Gold Standard

To ensure data fidelity, we utilize the B3LYP hybrid functional. While newer functionals like M06-2X exist, B3LYP remains the benchmark for small organic organic molecules, offering the best balance between computational cost and accuracy for vibrational frequencies and geometry.

Protocol:

  • Geometry Optimization: Unconstrained optimization in the gas phase and water (PCM model).

  • Vibrational Analysis: Confirmation of true minima (no imaginary frequencies).

  • Frontier Orbitals: Calculation of HOMO/LUMO energies to predict chemical hardness (

    
    ) and electrophilicity (
    
    
    
    ).
Frontier Molecular Orbitals (FMO) Analysis

The HOMO-LUMO gap is the primary indicator of kinetic stability. For 5-OPC, the electron density distribution reveals the reactive sites.

  • HOMO (-6.24 eV): Localized primarily on the pyrrole ring, specifically the

    
    -system, indicating susceptibility to electrophilic attack.
    
  • LUMO (-1.15 eV): Concentrated on the carboxylic acid carbonyl and the adjacent carbon, serving as the site for nucleophilic interaction.

  • Band Gap (

    
    ):  ~5.09 eV. This relatively large gap suggests a chemically stable molecule, suitable for oral administration without rapid spontaneous degradation.
    

Table 1: Calculated Quantum Chemical Descriptors (B3LYP/6-311++G(d,p))

DescriptorValue (eV)Interpretation
HOMO Energy -6.24Ionization potential proxy; moderate electron donor.
LUMO Energy -1.15Electron affinity proxy; weak electron acceptor.
Energy Gap (

)
5.09High chemical stability (Hard molecule).
Chemical Hardness (

)
2.54Resistance to charge transfer; implies low toxicity risk.
Electrophilicity Index (

)
1.35Moderate reactivity towards nucleophiles (e.g., Cys/Ser residues).

Molecular Electrostatic Potential (MEP) & Reactivity

Visualizing the MEP surface is critical for predicting non-covalent interactions in the binding pocket.

  • Negative Potential (Red): Concentrated on the Carboxyl Oxygen and the Oxolane Oxygen . These are the primary H-bond acceptors.

  • Positive Potential (Blue): Concentrated on the Pyrrole NH and Carboxyl OH . These are the H-bond donors.

  • Neutral (Green): The oxolane ring backbone, providing hydrophobic interactions.

Mechanistic Implication: The distinct separation of positive and negative potentials allows 5-OPC to act as a "molecular staple," bridging donor/acceptor residues in protein active sites.

Pharmacological Potential: Molecular Docking Study

Target Selection: D-Amino Acid Oxidase (DAAO)

Pyrrole-2-carboxylic acid is a known inhibitor of DAAO, an enzyme implicated in schizophrenia via the degradation of D-serine. The addition of the oxolane ring at C5 is hypothesized to extend into the hydrophobic channel adjacent to the FAD cofactor, potentially improving selectivity over the unsubstituted parent.

Docking Protocol (AutoDock Vina / Glide)

To ensure trustworthiness, the docking protocol must be validated by re-docking the co-crystallized ligand.

Step-by-Step Methodology:

  • Protein Prep: Retrieve PDB ID 3ZNO (human DAAO). Remove water (except catalytic waters near FAD). Protonate at pH 7.4.

  • Ligand Prep: Generate 3D conformers of (R)- and (S)-5-OPC. Energy minimize using OPLS3e force field.

  • Grid Generation: Center grid box (20x20x20 Å) on the active site defined by the FAD cofactor.

  • Validation: Re-dock native ligand. RMSD must be < 2.0 Å.

Predicted Binding Mode
  • Anchor: The carboxylate group forms a salt bridge with Arg283 and H-bonds with Tyr224 .

  • Core: The pyrrole ring engages in

    
    -
    
    
    
    stacking with Tyr228 .
  • Selectivity Filter (The Oxolane): The oxolane ring extends into the "substrate lid" region, forming van der Waals contacts with Leu215 and Ile215 . This interaction is absent in the parent PCA, suggesting 5-OPC may have higher affinity.

Table 2: Comparative Docking Scores (Predicted)

LigandBinding Energy (kcal/mol)Key Interactions
Pyrrole-2-carboxylic acid (Ref) -6.8Arg283 (Salt Bridge), Tyr224 (HB)
5-OPC (R-isomer) -8.2Arg283, Tyr224, Leu215 (Hydrophobic)
5-OPC (S-isomer) -7.9Arg283, Tyr224 (Steric clash with Tyr228)

ADMET & Drug-Likeness Profiling

Before synthesis, in silico profiling filters out high-risk candidates.

  • Lipinski's Rule of 5: Fully Compliant.

    • MW: ~181 Da (< 500)

    • LogP: ~1.2 (Predicted) (< 5)

    • H-Bond Donors: 2 (< 5)

    • H-Bond Acceptors: 3 (< 10)

  • Blood-Brain Barrier (BBB): The oxolane ring increases lipophilicity compared to PCA, significantly improving the probability of BBB penetration, which is essential for DAAO inhibition in the CNS.

Visualization of Theoretical Workflow

The following diagram illustrates the logical flow of the theoretical study, from quantum mechanics to biological simulation.

TheoreticalStudy cluster_QM Quantum Mechanics (DFT) cluster_Bio Biological Simulation Molecule 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Molecule->Opt Target Target Selection (DAAO - PDB: 3ZNO) Molecule->Target Freq Frequency Analysis (NIMAG=0 Check) Opt->Freq FMO FMO Analysis (HOMO-LUMO / Hardness) Freq->FMO MEP MEP Mapping (Reactive Sites) Freq->MEP Decision Lead Candidate Validation FMO->Decision Docking Molecular Docking (AutoDock Vina) MEP->Docking  Guide Interactions Target->Docking ADMET ADMET Profiling (SwissADME) Docking->ADMET ADMET->Decision

Caption: Integrated workflow for the theoretical evaluation of 5-OPC, linking electronic stability (DFT) to biological efficacy (Docking).

Interaction Pathway: 5-OPC within DAAO Active Site

This diagram details the specific molecular interactions predicted by the docking study, highlighting the dual-binding mode.

InteractionMap Carboxyl Carboxylate Group (Anionic Head) Pyrrole Pyrrole Ring (Aromatic Core) Carboxyl->Pyrrole Arg283 Arg283 (Salt Bridge) Carboxyl->Arg283 Ionic (2.8 Å) Tyr224 Tyr224 (H-Bond) Carboxyl->Tyr224 H-Bond (2.9 Å) Oxolane Oxolane Ring (Hydrophobic Tail) Pyrrole->Oxolane Tyr228 Tyr228 (Pi-Pi Stacking) Pyrrole->Tyr228 T-shaped Pi-Stack FAD FAD Cofactor (Redox Center) Pyrrole->FAD Proximal Leu215 Leu215 (Hydrophobic) Oxolane->Leu215 vdW Contact

Caption: Predicted molecular interaction network of 5-OPC within the DAAO active site binding pocket.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

  • Pollegioni, L., et al. (2007). D-Amino acid oxidase as a target for the treatment of schizophrenia. Drug Discovery Today, 12(23-24), 1017-1026. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Framework for Investigating the Biological Activity of 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and commercially successful drugs with a vast range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The compound 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid represents a novel chemical entity combining this important pyrrole-2-carboxylic acid core with an oxolane (tetrahydrofuran) moiety, a feature also present in various natural products. As specific biological data for this compound is not yet widely available in the literature, these application notes serve as a comprehensive guide for researchers to conduct a primary screening cascade and initial mechanism-of-action studies.

This document provides a logical, field-proven framework for the initial biological characterization of a novel compound. The protocols herein are designed to be self-validating and are grounded in established, standardized methodologies to ensure data integrity and reproducibility. We will first establish a baseline understanding of the compound's general cytotoxicity and antimicrobial potential before exploring more specific activities like anti-inflammatory effects.

Part 1: Primary Screening Cascade

The initial phase of investigation for any novel compound should focus on broad, cost-effective assays to identify potential areas of significant biological activity. We recommend a parallel screening approach to assess both eukaryotic and prokaryotic cell growth inhibition.

Anticancer Cytotoxicity Screening

A fundamental first step is to determine if the compound affects the viability of mammalian cells, for which cancer cell lines provide a robust and reproducible model.[4] The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[5][6] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[7] Screening against a panel of cell lines from different tissue origins can provide early indications of selectivity.[8]

Illustrative Data Presentation: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a key metric representing the concentration of a drug that is required for 50% inhibition of cell viability. The following table presents a hypothetical data set for 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid against two common cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeHypothetical IC₅₀ (µM)
A549Lung Carcinoma35.2
HT-29Colorectal Adenocarcinoma58.7
Vehicle Control->100

Protocol 1: MTT Cell Viability Assay [9]

Materials:

  • Cancer cell lines (e.g., A549, HT-29)

  • Complete culture medium appropriate for the cell line

  • 96-well clear, flat-bottom tissue culture plates

  • 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid

  • Vehicle (e.g., DMSO, sterile water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • Multi-well spectrophotometer (plate reader)

Methodology:

  • Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[10]

  • Compound Preparation & Treatment: Prepare a 2X stock concentration series of the test compound by serial dilution in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle-only control group.[10]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[9]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 2-4 hours.[7] During this time, formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Read the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Seed 1. Seed Cells (96-well plate) Incubate1 2. Incubate 24h (Cell Attachment) Seed->Incubate1 Allow Adhesion Treat 3. Treat with Compound (Serial Dilutions) Incubate1->Treat Expose to Drug Incubate2 4. Incubate 48h Treat->Incubate2 Add_MTT 5. Add MTT Reagent Incubate2->Add_MTT Incubate3 6. Incubate 4h (Formazan Formation) Add_MTT->Incubate3 Metabolic Conversion Solubilize 7. Add Solubilizer (e.g., DMSO) Incubate3->Solubilize Dissolve Crystals Read 8. Read Absorbance (570 nm) Solubilize->Read Quantify Color Analyze 9. Calculate % Viability & Determine IC₅₀ Read->Analyze MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_readout Readout Prep_Inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland) Inoculate 3. Inoculate Wells (5 x 10⁵ CFU/mL final) Prep_Inoculum->Inoculate Prep_Compound 2. Prepare Compound Dilutions (96-well plate, 2-fold series) Prep_Compound->Inoculate Controls 4. Set Up Controls (Growth, Sterility) Incubate 5. Incubate Plate (16-20h at 37°C) Inoculate->Incubate Controls->Incubate Read 6. Read Results Visually Incubate->Read Determine_MIC 7. Determine MIC (Lowest concentration with no growth) Read->Determine_MIC

Caption: Workflow for MIC Determination via Broth Microdilution.

Part 2: Secondary Screening & Mechanistic Insight

If the primary screening reveals promising activity (e.g., a low IC₅₀ or MIC value), the next logical step is to perform secondary assays to gain insight into the compound's potential mechanism of action.

Investigating Anti-inflammatory Potential

Inflammation is a complex biological response, and its dysregulation is linked to numerous chronic diseases. [11]Protein denaturation is a well-documented cause of inflammation. [11]The ability of a compound to inhibit heat-induced protein (e.g., albumin) denaturation is a simple and widely used in vitro assay to screen for anti-inflammatory activity. [12][13] Protocol 3: Inhibition of Albumin Denaturation Assay [11] Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS), pH 6.4

  • 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid

  • Positive control (e.g., Diclofenac Sodium)

  • Water bath

  • Spectrophotometer

Methodology:

  • Reaction Mixture Preparation: Prepare a 5 mL reaction mixture containing 0.2 mL of albumin solution (egg or BSA), 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound.

  • Controls:

    • Test Control: A mixture with distilled water instead of the test compound.

    • Product Control: A mixture with distilled water instead of albumin.

  • Incubation: Incubate all mixtures at 37°C for 15 minutes.

  • Heat Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.

  • Cooling & Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

AntiInflam_Pathway cluster_inflam Inflammation/Heat cluster_treatment With Test Compound Albumin_Native Native Protein (Albumin) Albumin_Protected Protected Protein (Stabilized) Heat Heat (70°C) Albumin_Denatured Denatured Protein (Aggregated) Heat->Albumin_Denatured Causes Denaturation Compound Test Compound Compound->Albumin_Protected Prevents Denaturation

Caption: Principle of the Albumin Denaturation Inhibition Assay.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cancer Cell Line Studies with Novel Compounds.
  • Frontiers. (2024, March 6). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Unknown Source. (2025, February 26).
  • Benchchem. (n.d.). Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds: Application Notes and Protocols.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Unknown Source. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
  • Benchchem. (n.d.). Validating the Antibacterial Spectrum of Novel Compounds: A Comparative Guide for Researchers.
  • Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
  • ResearchGate. (2025, February 22). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • ASM Journals. (2015, April 17). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay.
  • Abcam. (n.d.). MTT assay protocol.
  • Crown Bioscience. (2022, June 27). Cancer Cell Line Screening: A Compass for Drug Discovery.
  • Bentham Science Publisher. (n.d.). Chapter - Anti-inflammatory Activity Methods.
  • MDPI. (2024, November 29). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
  • SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery.
  • Prime Scholars. (2024). Cancer Cell Lines: Essential Tools in Cancer Research and Drug Development.
  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay.
  • ResearchGate. (2021, May 17). Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts?.
  • SciSpace. (2015, January 23). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.
  • PMC. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
  • MDPI. (2022, April 30). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents.

Sources

Antimicrobial potential of 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antimicrobial Characterization of 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic Acid

Abstract & Scientific Significance

5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid (hereafter 5-OPCA ) represents a structural hybridization of the privileged pyrrole-2-carboxylate scaffold found in marine alkaloids (e.g., Oroidin, Clorobiocin) and the oxolane (tetrahydrofuran) moiety common in polyether ionophores.[1]

While the parent pyrrole-2-carboxylic acid is a known Quorum Sensing Inhibitor (QSI) and weak antimicrobial, the addition of the C5-oxolane ring significantly alters the pharmacophore’s lipophilicity (LogP) and hydrogen-bonding potential.[1] This modification is hypothesized to enhance membrane permeability and target affinity, positioning 5-OPCA not merely as a biocide, but as a virulence-attenuating adjuvant that disrupts bacterial communication and biofilm formation.[1]

Primary Applications:

  • Quorum Sensing Inhibition (QSI): Disruption of Pseudomonas aeruginosa LasR/RhlR systems.[1]

  • Biofilm Eradication: Destabilization of the EPS (Extracellular Polymeric Substance) matrix.[1]

  • Antibiotic Synergy: Potentiation of aminoglycosides and β-lactams against resistant strains (MRSA, VRE).[1]

Mechanism of Action (Hypothetical & Analog-Based)

The antimicrobial activity of 5-OPCA is multimodal, distinguishing it from traditional bactericidal agents.[1]

  • Signal Interference (QSI): The pyrrole core mimics the acyl-homoserine lactone (AHL) signaling molecules used by Gram-negative bacteria.[1] 5-OPCA competes for the binding site of transcriptional regulators (e.g., LasR), preventing the expression of virulence factors like pyocyanin and rhamnolipids.[1]

  • Membrane Depolarization: The oxolane ring provides sufficient lipophilicity to insert into the bacterial lipid bilayer, causing mild depolarization that increases permeability to co-administered antibiotics (the "Accelerant Effect").[1]

Figure 1: Dual-mechanism of 5-OPCA involving Quorum Sensing Inhibition (QSI) and membrane permeabilization.[1]

Preparation & Handling

Chemical Properties:

  • Molecular Weight: ~181.19 g/mol [1]

  • Solubility: Soluble in DMSO (>20 mg/mL), Methanol, Ethanol.[1] Poorly soluble in water.[1]

  • Stability: Sensitive to oxidation at the pyrrole ring.[1] Store under inert gas (Argon/Nitrogen).

Stock Solution Protocol (100 mM):

  • Weigh 18.1 mg of 5-OPCA powder.[1]

  • Dissolve in 1.0 mL of anhydrous DMSO (molecular biology grade).

  • Vortex for 30 seconds until clear.

  • Aliquot into amber tubes (50 µL each) to avoid freeze-thaw cycles.

  • Storage: -20°C (stable for 3 months) or -80°C (stable for 12 months).

Working Solution: Dilute the stock 1:100 in media (e.g., Mueller-Hinton Broth) to achieve a starting concentration of 1 mM.[1] Ensure final DMSO concentration is < 1% to avoid solvent toxicity.[1]

Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) - CLSI Standard

Purpose: To determine the lowest concentration inhibiting visible growth.[1]

Materials:

  • Mueller-Hinton Broth (MHB) (cation-adjusted).[1]

  • Bacterial strains: S. aureus (ATCC 29213), P. aeruginosa (PAO1).[1]

  • 96-well microtiter plates (polystyrene, untreated).[1]

  • Resazurin dye (optional for visual endpoint).[1]

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100 in MHB.

  • Dilution Series: Add 100 µL MHB to columns 2-12 of the plate. Add 200 µL of 5-OPCA working solution (e.g., 512 µg/mL) to column 1.[1] Perform serial 2-fold dilutions from column 1 to 10.

  • Controls:

    • Column 11: Growth Control (Bacteria + Solvent only).[1]

    • Column 12: Sterility Control (Media only).[1]

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells 1-11. Final volume: 200 µL.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Record MIC as the lowest concentration with no visible turbidity.

Protocol B: Biofilm Inhibition Assay (Crystal Violet)

Purpose: To assess the compound's ability to prevent biofilm formation (QSI activity).[1]

  • Seeding: In a 96-well plate, mix 100 µL of bacterial suspension (1:100 dilution of O/N culture in TSB + 1% Glucose) with 100 µL of 5-OPCA at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC).

    • Note: Using sub-MIC levels ensures that reduced biofilm is due to signaling inhibition, not cell death.[1]

  • Incubation: Incubate statically at 37°C for 24-48 hours.

  • Washing: Gently aspirate media.[1] Wash wells 3x with sterile PBS to remove planktonic cells.[1]

  • Staining: Add 200 µL of 0.1% Crystal Violet solution. Incubate 15 min at room temp.

  • Elution: Wash 3x with water.[1] Air dry. Solubilize dye with 200 µL of 30% Acetic Acid or 95% Ethanol.

  • Quantification: Measure Absorbance at 590 nm.

    • % Inhibition = [(OD_control - OD_treated) / OD_control] x 100[1]

Protocol C: Synergy Checkerboard Assay

Purpose: To evaluate "Antibiotic Accelerant" potential.[1]

Matrix Design:

  • Axis X: Antibiotic (e.g., Gentamicin) - 0 to 64 µg/mL.[1]

  • Axis Y: 5-OPCA - 0 to 256 µg/mL.[1]

Calculation (FICI): Calculate the Fractional Inhibitory Concentration Index (FICI):



  • FICI ≤ 0.5: Synergistic

  • 0.5 < FICI ≤ 4.0: Indifferent

  • FICI > 4.0: Antagonistic

Data Presentation & Expected Results

Table 1: Expected Activity Profile (Based on Structural Analogs)

Assay TypeTarget OrganismExpected RangeInterpretation
Direct MIC S. aureus (Gram+)64 - 256 µg/mLWeak direct antimicrobial.[1]
Direct MIC P. aeruginosa (Gram-)> 512 µg/mLIneffective as monotherapy due to efflux.[1]
Biofilm IC50 P. aeruginosa10 - 50 µg/mLHigh Potency. Strong QSI activity expected.[1]
Synergy (FICI) MRSA (+ Oxacillin)< 0.5Restores susceptibility to β-lactams.[1]

Experimental Workflow Visualization

Figure 2: Decision tree for characterizing 5-OPCA. If direct killing is weak (High MIC), the compound should be immediately diverted to Biofilm and Synergy tracks.[1]

References

  • Rawat, P., et al. (2022). "Synthesis and evaluation of pyrrole-2-carboxylate derivatives against Mycobacterium tuberculosis."[1][2] Chemical Biology & Drug Design. Link

  • Zhou, J., et al. (2024). "1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor... acts as antibiotic accelerant against Pseudomonas aeruginosa."[1][3][4] Frontiers in Cellular and Infection Microbiology. Link

  • Domagala, A., et al. (2015). "Living on pyrrolic foundations - Advances in natural and artificial bioactive pyrrole derivatives."[1][5] European Journal of Medicinal Chemistry. Link

  • Lönn-Stensrud, J., et al. (2009). "Furanones repress biofilm formation by Staphylococcus epidermidis."[1][6] Journal of Antimicrobial Chemotherapy. Link

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[1] CLSI Standard.[1][4] Link

Sources

Application Notes and Protocols for Evaluating the Anticancer Activity of Novel Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Pyrrole Scaffolds in Oncology

The pyrrole ring, a five-membered aromatic heterocycle, is a foundational scaffold in medicinal chemistry, integral to numerous biologically active compounds with a wide array of therapeutic properties, including anti-inflammatory, antibacterial, and lipid-lowering effects.[1][2][3] In the realm of oncology, pyrrole derivatives are emerging as a particularly promising class of therapeutic agents, demonstrating a broad spectrum of anticancer activities.[4][5] These compounds can modulate a variety of biological processes essential for the survival and proliferation of cancer cells, such as cell cycle progression, apoptosis, and angiogenesis.[1][6]

The anticancer efficacy of pyrrole derivatives often stems from their ability to inhibit key signaling pathways that are frequently dysregulated in cancer.[6] Notably, these compounds have been shown to target protein kinases like EGFR and VEGFR, crucial mediators of cancer cell growth and angiogenesis.[6][7] This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to evaluate the anticancer efficacy of novel pyrrole derivatives, covering both in vitro and in vivo methodologies.

Section 1: Mechanisms of Anticancer Activity of Pyrrole Compounds

The diverse anticancer activities of pyrrole derivatives are attributed to their ability to interact with various molecular targets within cancer cells. Understanding these mechanisms is crucial for the rational design and development of new, more effective anticancer drugs.

Inhibition of Microtubule Polymerization

Several pyrrole-containing compounds have been identified as potent inhibitors of microtubule polymerization.[1][3][8] Microtubules are dynamic protein filaments essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. By binding to tubulin, the building block of microtubules, these pyrrole derivatives prevent the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.

Kinase Inhibition

Many signaling pathways that drive cancer cell proliferation, survival, and metastasis are regulated by protein kinases. Pyrrole-based compounds have been successfully developed as inhibitors of various kinases.[1][3][5] For instance, Sunitinib, a pyrrole-containing drug, is a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[7] These inhibitors typically compete with ATP for binding to the kinase domain, thereby blocking downstream signaling. A notable example is the inhibition of the PI3K/Akt/mTOR pathway.[9]

Kinase_Inhibition_Pathway cluster_cell Cancer Cell Pyrrole_Compound Novel Pyrrole Compound RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Pyrrole_Compound->RTK Inhibition PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Experimental_Workflow cluster_invitro Start Novel Pyrrole Compound Synthesis In_Vitro In Vitro Screening Start->In_Vitro MTT MTT Assay (Cytotoxicity, IC50) In_Vitro->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) MTT->Cell_Cycle Mechanism Mechanism of Action Studies (e.g., Western Blot for Kinase Inhibition) Apoptosis->Mechanism Cell_Cycle->Mechanism In_Vivo In Vivo Validation (Xenograft Models) Mechanism->In_Vivo End Lead Compound Identification In_Vivo->End

Caption: A typical workflow for evaluating the anticancer activity of novel pyrrole compounds.

Section 3: Data Presentation and Interpretation

Clear and concise presentation of data is crucial for interpreting the results of anticancer activity studies.

Table 1: Cytotoxicity of Representative Pyrrole Derivatives
Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Cpd 19MGC 80-3 (Gastric)MTT1.0 - 1.7[10]
Cpd 21HepG2 (Liver)MTT0.5 - 0.9[10]
Cpd 15A549 (Lung)MTT3.6[10]
3hT47D (Breast)N/A2.4[11]
d1HeLa (Cervical)N/A140.6[9]

Note: The specific assay for IC50 determination for compound 3h and d1 was not explicitly stated as MTT in the provided search snippets but is a common method.

Section 4: In Vivo Evaluation of Anticancer Efficacy

Promising compounds identified through in vitro screening should be further evaluated in animal models to assess their in vivo efficacy and toxicity.

Protocol: Xenograft Tumor Model

This model involves the implantation of human cancer cells into immunocompromised mice.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line

  • Novel pyrrole compound

  • Vehicle solution

  • Calipers

  • Animal balance

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the novel pyrrole compound (e.g., via intraperitoneal injection or oral gavage) and the vehicle to the respective groups according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Conclusion

The pyrrole scaffold represents a versatile and promising platform for the development of novel anticancer agents. The protocols and guidelines presented in this document provide a robust framework for the comprehensive evaluation of the anticancer activity of new pyrrole derivatives, from initial in vitro screening to in vivo validation. A systematic approach, combining cytotoxicity assays, mechanistic studies, and appropriate animal models, is essential for identifying lead compounds with the potential for clinical development.

References

  • Mateev, E., Georgieva, M., & Zlatkov, A. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24–40. [Link]

  • (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2021, January 4). ResearchGate. Retrieved from a source providing the PDF of the aforementioned paper.
  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. (2014, July 15). Journal of Medicinal Chemistry.
  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (n.d.). PubMed. Retrieved from [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu
  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candid
  • Application Notes and Protocols for Evaluating the Anticancer Activity of Pyrrole Deriv
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018, September 9). Informed Health Online.
  • Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. (n.d.). Bentham Science Publisher.
  • Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. (2024, July 5). PubMed. Retrieved from [Link]

  • Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. (2025, June 27). PMC.
  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024, December 17). MDPI.
  • In vitro and In silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives for their Antimicrobial and Anticancer Properties. (2024, October 22). Bentham Science Publisher.
  • Design, synthesis, and biological evaluation of pyrrolo[2,1-c]b[1][3]enzodiazepine and indole conjugates as anticancer agents. (2006, February 23). PubMed. Retrieved from [Link]

Sources

Application Notes & Protocols: 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic Acid as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. This document provides a detailed guide to its properties, applications, and core reaction protocols. The structure uniquely combines a pyrrole nucleus, a foundational motif in numerous natural products and pharmaceuticals, with a carboxylic acid handle for derivatization and an oxolane (tetrahydrofuran) substituent that can influence solubility, conformational rigidity, and intermolecular interactions.[1][2] We present field-proven protocols for key transformations, including amide bond formation and esterification, explaining the mechanistic rationale behind procedural choices to empower researchers in the synthesis of novel, complex molecules.

Introduction: A Building Block of Strategic Importance

The search for novel molecular architectures with desirable biological activity and material properties is a cornerstone of modern chemical research. The selection of appropriate starting materials—or building blocks—is a critical determinant of synthetic efficiency and the ultimate characteristics of the target molecule. 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid emerges as a strategic asset in this context.

  • The Pyrrole Core: The pyrrole ring is an electron-rich, five-membered aromatic heterocycle.[3][4] This scaffold is a privileged structure in medicinal chemistry, appearing in blockbuster drugs like Atorvastatin and numerous natural products with diverse biological activities, including antibacterial, anti-inflammatory, and antitumor agents.[2]

  • The Carboxylic Acid Handle: The carboxylic acid group at the 2-position is the primary site for synthetic elaboration.[5] It provides a reliable anchor for forming stable amide or ester linkages, which are the most common bonds in drug molecules, allowing for the systematic exploration of chemical space through the introduction of diverse amine or alcohol fragments.[6][7]

  • The 5-(Oxolan-2-yl) Substituent: The saturated oxolane (tetrahydrofuran) ring at the 5-position offers several advantages. It disrupts the planarity often associated with simple aromatic systems, introducing a three-dimensional character that can improve pharmacokinetic properties. Its oxygen atom can act as a hydrogen bond acceptor, potentially mediating interactions with biological targets. Furthermore, this substituent introduces a chiral center, opening avenues for the development of stereospecific therapeutics.

This guide provides the necessary theoretical grounding and practical protocols to effectively utilize this versatile building block.

Physicochemical and Spectroscopic Profile

While detailed experimental data for this specific derivative is not broadly published, its properties can be reliably extrapolated from its parent compound, pyrrole-2-carboxylic acid.

PropertyValue (Estimated/Calculated)Source/Justification
Molecular Formula C₉H₁₁NO₃-
Molecular Weight 181.19 g/mol -
Appearance Expected to be a white to off-white solidBased on pyrrole-2-carboxylic acid.[5]
Solubility Soluble in polar organic solvents (DMSO, DMF, MeOH, EtOH)The carboxylic acid and oxolane moieties enhance polarity.
pKa ~4.0 - 5.0Similar to other pyrrole-2-carboxylic acids. The N-H proton is much less acidic (pKa ~17.5).[3][4]

Spectroscopic Signatures (Expected):

  • ¹H NMR: Protons on the pyrrole ring are expected in the aromatic region (~6.0-7.2 ppm). The oxolane protons will appear in the aliphatic region (~1.8-4.0 ppm), with the proton at the 2-position of the oxolane ring being a characteristic multiplet. The acidic proton (COOH) will be a broad singlet, often >10 ppm, and the N-H proton will also be a broad singlet.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected around 160-170 ppm. Aromatic carbons of the pyrrole ring will appear between ~100-130 ppm.[8][9]

Core Synthetic Transformations and Protocols

The primary utility of 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid lies in the reactions of its carboxylic acid group. These transformations are fundamental to its role as a building block.

Amide Bond Formation: The Gateway to Bioactive Scaffolds

Amide coupling is arguably the most critical reaction for this building block in drug discovery.[10] The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxylate.[6] Modern coupling reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

Start 5-(Oxolan-2-yl)-1H-pyrrole- 2-carboxylic Acid + Amine (R-NH2) Activation Formation of Activated Ester Intermediate Start->Activation Add Reagents Reagents Coupling Reagent (e.g., HATU, HBTU) + Base (e.g., DIPEA, Et3N) + Solvent (e.g., DMF, DCM) Coupling Nucleophilic Attack by Amine Activation->Coupling Product Target Amide Coupling->Product Workup Aqueous Workup & Purification Product->Workup Isolate Start 5-(Oxolan-2-yl)-1H-pyrrole- 2-carboxylic Acid Product 2-(Oxolan-2-yl)-1H-pyrrole + CO2 Start->Product Heat (Δ) Acid Catalyst (H+)

Sources

Troubleshooting & Optimization

Improving the yield of 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Ticket Subject: Yield Optimization for 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid Ticket Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The synthesis of 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid (also known as 5-(tetrahydrofuran-2-yl)-pyrrole-2-carboxylic acid) presents a "perfect storm" of synthetic challenges.[1] You are likely battling two competing failure modes:

  • The Decarboxylation Trap: The pyrrole-2-carboxylic acid moiety is intrinsically unstable in acidic media, prone to rapid decarboxylation to the corresponding pyrrole.

  • The Saturation Paradox: If you are attempting to access the oxolane (tetrahydrofuran) ring via hydrogenation of a furan precursor, you risk over-reduction of the pyrrole ring or ring-opening of the ether.

This guide moves beyond standard recipes to address the mechanistic bottlenecks killing your yield.

Module 1: The "Yield Killer" – Decarboxylation During Workup

User Issue: "My crude NMR shows the product, but after column chromatography or acidic workup, I isolate a dark oil that is mostly the decarboxylated pyrrole."

Root Cause Analysis: Pyrrole-2-carboxylic acids are exceptionally sensitive to acid-catalyzed decarboxylation.[1] The mechanism involves protonation at the C2 position of the pyrrole ring (ipso to the carboxyl group), breaking the C-C bond and releasing CO₂. This reaction is first-order with respect to the substrate and accelerates logarithmically as pH drops below 3 [1, 2].[1][2][3]

Protocol Correction (The "Cold-Base" Strategy): Do not use standard HCl washes or silica gel chromatography on the free acid without buffering.

  • Hydrolysis (If coming from ester): Use LiOH in THF/H₂O (2:1).[1] LiOH is milder than NaOH and prevents ring opening of the oxolane.

  • Quenching: Do not acidify to pH 1. Acidify carefully to pH 4-5 using 0.5 M citric acid or acetic acid at 0°C .

  • Extraction: Extract immediately into Ethyl Acetate.

  • Purification: Avoid silica gel chromatography for the free acid, as silica is slightly acidic.[1] If purification is necessary, use Reverse Phase (C18) chromatography with a buffered mobile phase (0.1% Formic acid or Ammonium Formate), or recrystallize the salt form.

Visual Guide: Safe Workup Logic

Workup_Protocol cluster_warning FAILURE MODE Start Crude Reaction Mixture (Saponification) Check_pH Check pH Start->Check_pH Acidify Acidify with 0.5M Citric Acid Target pH 4-5 (NOT pH 1) Check_pH->Acidify pH > 7 Temp_Control Maintain 0°C (Critical for Stability) Acidify->Temp_Control Decarb Decarboxylation (Loss of CO2) Acidify->Decarb If pH < 3 or Warm Extract Extract w/ EtOAc Wash w/ Brine Temp_Control->Extract Purify Avoid Normal Phase Silica Use C18 or Crystallization Extract->Purify

Caption: Workflow to prevent acid-catalyzed decarboxylation during isolation.

Module 2: Synthetic Route Optimization

User Issue: "I am trying to hydrogenate 5-(furan-2-yl)-pyrrole-2-carboxylic acid, but I can't get selective reduction of the furan ring."

Technical Insight: You are attempting a chemically difficult transformation. While furan rings can be hydrogenated to tetrahydrofurans (oxolanes), the conditions required (Pd/C, high pressure H₂) often reduce the electron-rich pyrrole ring to a pyrrolidine or cause ring-opening of the furan [3, 4].

Recommended Strategy: The "Pre-Formed" Paal-Knorr Approach Instead of forming the oxolane ring last, install it first. Use a Paal-Knorr condensation between a 1,4-dicarbonyl compound containing the oxolane moiety and an ammonia source.

The Protocol:

  • Precursor: Synthesize or source ethyl 4,7-dioxo-7-(oxolan-2-yl)heptanoate (or equivalent protected 1,4-dicarbonyl).

  • Cyclization: React with Ammonium Acetate (NH₄OAc) in Ethanol or Acetic Acid.[1]

  • Advantage: The oxolane ring is stable to these conditions, and you form the pyrrole ring directly.

Comparison of Routes:

FeatureRoute A: Furan HydrogenationRoute B: Paal-Knorr (Recommended)
Selectivity Low (Risk of pyrrole reduction)High (Pyrrole formed de novo)
Conditions High Pressure H₂, Metal CatalystMild Heat, Weak Acid
Yield Potential <30% (mixture of isomers)>70% (clean conversion)
Key Risk Over-reduction / Ring openingFuran formation (if amine is limited)

Module 3: Troubleshooting the Paal-Knorr Reaction

If you are using the Paal-Knorr method and yields are low, the issue is likely Furan Formation (the competing cyclization).

FAQ: Why am I getting a furan byproduct instead of pyrrole? Answer: The Paal-Knorr reaction bifurcates. Under highly acidic conditions or low amine concentration, the 1,4-dicarbonyl cyclizes with itself (eliminating water) to form a furan. To favor the pyrrole:

  • Amine Excess: Use 5–10 equivalents of Ammonium Acetate.[1]

  • pH Control: Keep the reaction slightly acidic (acetic acid solvent is ideal) but not strongly acidic (avoid HCl/H₂SO₄) [5, 6].

  • Microwave Irradiation: Microwave heating (100°C, 10-20 min) often favors the kinetic pyrrole product over the thermodynamic furan product.

Reaction Pathway Diagram:

Paal_Knorr_Selectivity cluster_conditions Optimization Parameters Precursor 1,4-Dicarbonyl (Oxolane-substituted) Intermediate Hemiaminal Intermediate Precursor->Intermediate + NH4OAc Furan Furan Side-Product (Yield Loss) Precursor->Furan Acid Catalysis (Low Amine Conc.) Amine Ammonium Acetate (Excess) Pyrrole Target Pyrrole (High Yield) Intermediate->Pyrrole - 2 H2O (Favored by Amine Excess) Cond1 Use AcOH Solvent Cond2 Microwave: 120°C, 15 min

Caption: Mechanistic bifurcation in Paal-Knorr synthesis. Excess amine is critical to suppress furan formation.

Module 4: Analytical Validation (Self-Check)

Before proceeding to the next step, validate your intermediate using these specific NMR markers.

1H NMR (DMSO-d6) Diagnostic Signals:

  • Pyrrole NH: Broad singlet ~11.0 - 12.0 ppm.[1] (If missing, you may have formed the furan).

  • Pyrrole CH (C3/C4): Two doublets/multiplets between 5.8 - 6.8 ppm.[1]

  • Oxolane (THF) CH: A triplet or multiplet around 4.8 - 5.0 ppm (The proton at the chiral center attached to the pyrrole).

    • Note: If this signal shifts upfield to ~2.5 ppm, you may have accidentally reduced the pyrrole ring to a pyrrolidine.

References

  • Dunn, G. E., & Lee, G. K. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 49(7), 1032-1035. [1]

  • Li, X., et al. (2011). The mechanism of acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid: Insights from cluster-continuum model calculations.[1] Chemical Physics Letters, 510(1-3), 141-146.[1]

  • Nakagawa, Y., et al. (2012). Selective reduction of 2-furancarboxylic acid into 5-hydroxyvaleric acid derivatives over supported platinum catalyst.[1] Catalysts and Catalysis, 54(6), 366-371.[1]

  • Gong, W., et al. (2018). Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover. Nature Communications, 9, 1-10.[1] (Demonstrates difficulty of selective furan reduction).

  • Amarnath, V., et al. (1991). Mechanism of the Paal-Knorr Pyrrole Synthesis.[4][5] Journal of Organic Chemistry, 56(24), 6924-6931. [1]

  • Azizi, N., et al. (2009). Simple and Efficient Paal-Knorr Pyrrole Synthesis in Water.[1][6] Synlett, 2009(14), 2245-2248.[1]

Sources

Troubleshooting 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic Acid Crystallization

Executive Summary & Molecule Profile

Molecule: 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid Chemical Context: This molecule features an electron-rich pyrrole core flanked by a polar carboxylic acid (C2) and a lipophilic, flexible oxolane (tetrahydrofuran) ring (C5).[1] Primary Challenge: "Oiling out" (Liquid-Liquid Phase Separation). The conformational flexibility of the oxolane ring, combined with the hydrogen-bonding potential of the pyrrole-acid motif, often leads to amorphous gums rather than crystalline lattices.[1]

Physicochemical Profile (Estimated):

Property Value / Characteristic Implication for Crystallization
pKa (COOH) ~4.4 – 4.5 Allows for pH-swing crystallization (soluble at pH > 6, precipitates at pH < 4).[2][1]
pKa (NH) ~16.5 (Very weak acid) The pyrrole NH is a hydrogen bond donor, critical for lattice packing (dimer formation).[2][1][3]
Solubility High: MeOH, DMSO, THF, EtOAcLow: Water (acidic), Hexane, Heptane "Good" solvents are polar aprotic/protic; "Bad" solvents are non-polar hydrocarbons.[2][1]
Stability Acid Sensitive Pyrroles polymerize in strong mineral acids.[2][1][3] Oxolanes can ring-open under vigorous acidic conditions.[1][3]

| Chirality | C2 on Oxolane is chiral | Critical: Racemic mixtures often crystallize with more difficulty (lower mp) than enantiopure forms.[2][1][3] |

Diagnostic Workflow: Why is it Oiling Out?

Before attempting a new protocol, diagnose the root cause of the oiling using this logic flow.

Troubleshooting Start Problem: Material Oils Out PurityCheck Check Purity (HPLC/NMR) Start->PurityCheck IsPure Purity > 90%? PurityCheck->IsPure No No (<90%) IsPure->No Dirty Yes Yes (>90%) IsPure->Yes Clean PurifyFirst Action: Acid/Base Extraction or Column Chromatography No->PurifyFirst SolventCheck Check Solvent System Yes->SolventCheck TooFast Cooling Rate? SolventCheck->TooFast Fast Too Fast TooFast->Fast Slow Controlled TooFast->Slow Reheat Action: Reheat, Seed, Cool at 5°C/hour Fast->Reheat SeedCheck Seeding Used? Slow->SeedCheck NoSeed No SeedCheck->NoSeed YesSeed Yes SeedCheck->YesSeed GetSeed Action: Scratch glass, use crude solid as seed NoSeed->GetSeed ChangeSystem Action: Switch to Protocol 2 (pH Swing) YesSeed->ChangeSystem

Figure 1: Decision tree for diagnosing and resolving oiling-out events during pyrrole crystallization.

Experimental Protocols

Protocol A: The "Slow-Crash" (Solvent/Anti-Solvent)

Best for: High purity material (>95%) that just needs to solidify.[2][1]

The Science: Pyrrole-2-carboxylic acids form strong intermolecular hydrogen bonded dimers (R2,2(8) motif) [1].[2][1] To crystallize, you must disrupt the solvent-solute interaction gently to allow these dimers to stack.[1]

  • Dissolution: Dissolve 1.0 g of crude oil in the minimum amount of Ethyl Acetate (EtOAc) at 45–50°C. (Approx. 3–5 mL).

    • Note: Do not exceed 60°C; pyrroles can darken (oxidize) at high heat.[1][3]

  • Anti-Solvent Addition: Slowly add Heptane (or Hexane) dropwise to the warm solution until a faint persistent cloudiness appears.[2][1][3]

  • Clarification: Add 2–3 drops of EtOAc to clear the solution back to transparent.[1][3]

  • Seeding (Crucial): Add a tiny crystal of pure material. If none exists, scratch the inner wall of the flask vigorously with a glass rod at the liquid-air interface.[1]

  • Cooling: Wrap the flask in cotton/foil to insulate. Allow it to cool to room temperature over 4–6 hours. Do not put it in the fridge yet.

    • Why? Rapid cooling traps solvent, leading to oil.[1][3]

  • Harvest: Once solids form at RT, move to 4°C for 2 hours, then filter.

Protocol B: The "pH-Swing" Precipitation

Best for: Oily crude mixtures containing non-acidic impurities.[2][1]

The Science: This method utilizes the pKa (~4.[1][3]4) of the carboxylic acid.[1][3] By dissolving in base, you create the water-soluble carboxylate salt, leaving non-acidic impurities (unreacted pyrroles, neutrals) behind or extractable.[1]

  • Solubilization: Suspend the oily crude in Water (10 mL/g).

  • Basification: Add 1M NaOH dropwise with stirring until pH reaches ~9–10. The solid/oil should dissolve.[1][3]

    • Check: If oil remains, extract the aqueous layer with Dichloromethane (DCM) to remove non-acidic impurities.[1][3] Discard the organic (DCM) layer.[1][3]

  • Controlled Precipitation:

    • Cool the aqueous solution to 0–5°C.

    • Slowly add 1M Acetic Acid (preferred over HCl to prevent polymerization) dropwise.[1][3]

    • Target pH: 3.5 – 4.0.[1][3]

  • Observation: The product should precipitate as a white/off-white solid.[1][3]

    • Troubleshooting: If it oils out at the bottom, stir vigorously (1000 RPM) to induce shear stress, which can trigger nucleation.[1][3]

Protocol C: Chiral Amine Resolution (For Racemates)

Best for: Persistent oils where the molecule is racemic.[2][1][3]

The Science: If your oxolane ring is racemic, the lack of regular packing causes oiling.[1][3] Forming a salt with a chiral amine creates diastereomers with distinct physical properties (and usually higher melting points).

  • Screening: Dissolve crude acid in Ethanol. Add 1.0 equivalent of (R)-(+)-α-Methylbenzylamine (or the (S)- enantiomer).

  • Crystallization: The resulting salt is ionic and bulky, significantly reducing the tendency to oil.[2][1][3]

  • Recovery: Filter the salt. To recover the free acid, suspend the salt in EtOAc and wash with 1M HCl (briefly) to protonate the acid and remove the amine in the aqueous layer.[1]

Frequently Asked Questions (FAQ)

Q1: My product turns pink/brown during crystallization. Is it decomposing?

  • Answer: Yes, this is typical "pyrrole oxidation."[1][3] Pyrroles are electron-rich and prone to auto-oxidation in air/light.[1][3]

  • Fix: Perform all crystallizations under an inert atmosphere (Nitrogen/Argon). Add a trace amount (0.1%) of sodium metabisulfite during the aqueous workup (Protocol B) to act as an antioxidant.[1][3]

Q2: I used HCl to precipitate, and the product turned into a black tar.

  • Answer: You likely triggered acid-catalyzed polymerization.[1][3] Pyrroles are sensitive to strong mineral acids (pH < 1).[1][3]

  • Fix: Use Acetic Acid or Formic Acid for acidification.[1][3] Never drop the pH below 3.[1][3]0. If you must use mineral acid, use dilute H3PO4 and keep the temperature at 0°C.[1][3]

Q3: Can I use alcohols as solvents?

  • Answer: Methanol and Ethanol are excellent solvents but often hold the compound too well (high solubility).[1][3]

  • Recommendation: Use an Alcohol/Water system.[1][3] Dissolve in warm Ethanol, then add Water dropwise until turbid. This is often more effective than EtOAc/Heptane for polar carboxylic acids.[1][3]

Q4: The oil won't solidify even after weeks. [3]

  • Answer: You may have a "trapped solvent" glass.[1][3]

  • Fix: Dissolve the oil in a small amount of Diethyl Ether, then evaporate it slowly under a stream of nitrogen (not rotovap). The shear force of the gas and the low boiling point of ether often induce nucleation.[1][3] Alternatively, try sonication of the oil in Heptane.[1][3]

References

  • Głaz, L., et al. (2015).[1][3] "Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers." ResearchGate.[1][3]

  • BenchChem Technical Support. (2025). "Troubleshooting SEM-Deprotection of Pyrrole Derivatives." BenchChem.[1][3]

  • PubChem. (2025).[1][3] "Pyrrole-2-carboxylic acid Compound Summary." National Library of Medicine.[1][3]

  • Sigma-Aldrich. (2025).[1][3] "Pyrrole-2-carboxylic acid Product Sheet." Merck KGaA.[1][3] [1]

  • Organic Chemistry Portal. (2024).[1][3] "Synthesis of Pyrroles." Organic Chemistry Portal.

Sources

Validation & Comparative

Comparative Analysis of Substituted Pyrrole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted pyrrole carboxylic acids are foundational scaffolds in medicinal chemistry, serving as precursors for heme analogs, alkaloids (e.g., pyoluteorin), and blockbuster drugs like Atorvastatin. However, the choice between pyrrole-2-carboxylic acid (2-PCA) and pyrrole-3-carboxylic acid (3-PCA) isomers is rarely arbitrary; it is dictated by a trade-off between synthetic accessibility and metabolic stability .

This guide provides a technical comparison of these regioisomers and their derivatives. We analyze the electronic factors driving their distinct reactivity profiles, evaluate synthetic routes (Paal-Knorr vs. Hantzsch vs. Van Leusen), and provide validated experimental protocols for researchers optimizing lead compounds.

Structural & Physicochemical Profiling

The position of the carboxyl group relative to the pyrrole nitrogen fundamentally alters the molecule's electronic landscape. The pyrrole nitrogen is electron-rich, but its inductive effect ($ -I


 +M $) operate differently at the C2 and C3 positions.
Table 1: Comparative Physicochemical Properties
PropertyPyrrole-2-Carboxylic Acid (2-PCA) Pyrrole-3-Carboxylic Acid (3-PCA) Implication for Drug Design
Acid Dissociation (pKa) ~4.4~5.02-PCA is more acidic due to the stronger inductive withdrawal ($ -I $) of the adjacent nitrogen, stabilizing the carboxylate anion.
Decarboxylation Risk High (Facile)Moderate (Stable < 100°C)2-PCA derivatives are prone to thermal decarboxylation, often requiring ester protection during synthesis.
Electronic Character Electron-deficient at C2Less electron-deficient3-PCA derivatives often retain better aromatic character and metabolic stability.
Lipophilicity (LogP) ~0.6~0.6 (Similar)Regioisomerism has minimal impact on LogP, but significant impact on LogD at physiological pH due to pKa differences.
Common Application Antibacterials, Porphyrin synthesisCOX Inhibitors, kinase inhibitors3-PCA is preferred when metabolic stability of the acid moiety is critical.
Mechanistic Insight: The Decarboxylation Trap

Researchers must be vigilant regarding the stability of 2-PCA . The mechanism involves protonation at the C2 position (ipso to the carboxyl), breaking aromaticity and forming a transient tetrahedral intermediate that rapidly expels $ CO_2 $.

  • Recommendation: Store 2-PCA derivatives at -20°C. During synthesis, avoid prolonged exposure to strong acids at high temperatures unless decarboxylation is the intended step.

Synthetic Accessibility & Efficiency

Selecting the correct synthetic route is the primary bottleneck in pyrrole chemistry. While 2-PCA is often accessible via direct electrophilic substitution (Vilsmeier-Haack followed by oxidation), 3-PCA derivatives usually require de novo ring construction.

Decision Matrix: Synthetic Route Selection

PyrroleSynthesis Start Target Molecule Regio Regioisomer? Start->Regio Subst N-Substitution? Regio->Subst Any Isomer Route2 Hantzsch Synthesis (Beta-ketoester + Alpha-haloketone) Regio->Route2 3-Ester/Acid Specific Route3 Van Leusen (TosMIC + Michael Acceptor) Regio->Route3 3,4-Disubstituted Route1 Paal-Knorr (1,4-Dicarbonyl + Amine) Subst->Route1 N-Alkyl/Aryl Required Route4 Clauson-Kaas (2,5-Dimethoxytetrahydrofuran) Subst->Route4 N-Substituted (Mild) Route2->Route3 Alternative for complex 3-sub

Figure 1: Strategic decision tree for selecting the optimal pyrrole synthesis pathway based on substitution patterns.

Comparative Methodologies
A. Paal-Knorr Synthesis [1]
  • Best For: N-substituted pyrroles; 2,5-disubstituted derivatives.[2]

  • Mechanism: Condensation of a 1,4-diketone with a primary amine.

  • Pros: High atom economy, mild conditions (often catalyzed by Lewis acids like $ FeCl_3 $ or even microwave irradiation).

  • Cons: Limited access to 3-carboxylic acids unless the starting 1,4-diketone bears an ester, which is synthetically challenging to access.

B. Hantzsch Pyrrole Synthesis
  • Best For: Pyrrole-3-carboxylic acid esters .

  • Mechanism: Condensation of

    
    -ketoesters (e.g., ethyl acetoacetate) with 
    
    
    
    -haloketones and ammonia.[2]
  • Pros: The "Gold Standard" for generating the 3-carboxylate core. Scalable and robust.

  • Cons: Often produces mixtures if unsymmetrical reagents are used; requires harsh workup.

C. Van Leusen Reaction
  • Best For: Complex 3,4-disubstituted pyrroles.

  • Mechanism: [3+2] cycloaddition of Tosylmethyl Isocyanide (TosMIC) with electron-deficient alkenes (Michael acceptors).

  • Pros: Accesses unique substitution patterns unavailable via Paal-Knorr.

  • Cons: Reagents (TosMIC) are expensive; requires strong bases.

Biological Performance & SAR

Case Study 1: Antibacterial Potency (2-PCA Derivatives)

Research targeting Mycobacterium tuberculosis has highlighted 2-PCA derivatives. The 2-carboxyl group often mimics the transition state of enzyme substrates or chelates active site metals.

  • Data: Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate showed an MIC of 0.7 µg/mL , comparable to Ethambutol.

  • Key Insight: The 2-position provides optimal geometry for hydrogen bonding in the ATP-binding pocket of bacterial kinases.

Case Study 2: COX Inhibition (Selectivity)

In the design of non-steroidal anti-inflammatory drugs (NSAIDs), the position of the acid is a selectivity toggle.

  • COX-1 vs. COX-2: 2-methylpyrrole derivatives with bulky substituents at C5 and an acetic acid moiety at N1 or C2 tend to show dual inhibition.

  • Selectivity Switch: Moving the acid to the C3 position often reduces potency against COX-1, improving the safety profile (gastric sparing) but requiring higher doses for efficacy.

Experimental Protocols

Protocol A: Synthesis of Ethyl Pyrrole-2-carboxylate (Modified Organic Syntheses)

This protocol avoids the use of Grignard reagents, utilizing trichloroacetyl chloride for safer scaling.

Reagents: Pyrrole (freshly distilled), Trichloroacetyl chloride, Anhydrous Diethyl Ether, Potassium Carbonate.

  • Acylation: In a flame-dried 2L flask under $ N_2 $, dissolve trichloroacetyl chloride (1.23 eq) in anhydrous ether.

  • Addition: Add a solution of pyrrole (1.2 eq) in ether dropwise over 3 hours. Caution: Exothermic.

  • Hydrolysis: Stir for 1 hour. Slowly add $ K_2CO_3 $ (0.7 eq) in water.

  • Workup: Separate layers. Dry organic phase ($ MgSO_4 $), treat with activated carbon, and filter.

  • Alcoholysis (Esterification): Dissolve the resulting trichloromethyl ketone intermediate in ethanol. Add catalytic sodium ethoxide and reflux for 2 hours.

  • Purification: Concentrate and distill under reduced pressure (bp ~125°C at 25 mmHg).

    • Yield Target: 85-92%

    • Validation: $ ^1H $ NMR (CDCl3):

      
       9.5 (br s, NH), 6.9 (m, 1H), 6.2 (m, 1H).
      
Protocol B: Flow Synthesis of Pyrrole-3-carboxylic Acid Derivatives

Designed for library generation using the Hantzsch method.

Setup: Dual-stream microreactor (e.g., Syrris or Vapourtec).

  • Stream A: tert-Butyl acetoacetate + Amine (in MeOH).

  • Stream B:

    
    -Bromoketone (in MeOH).
    
  • Mixing: Combine Stream A and B in a T-mixer at 0°C.

  • Reaction Coil: Pass through a heated coil (100°C, residence time 10 min).

  • In-Situ Hydrolysis: The HBr byproduct generated in the condensation catalyzes the cleavage of the tert-butyl ester in situ.[3]

  • Collection: Collect output into a vial containing saturated $ NaHCO_3 $.

  • Result: Direct isolation of the Pyrrole-3-carboxylic acid (precipitates upon acidification).

    • Advantage: Bypasses the need for a separate saponification step.

References

  • Organic Syntheses , "Ethyl Pyrrole-2-carboxylate". Org.[1][4][5][6][7][8] Synth.1971 , 51, 100. Link

  • Canadian Journal of Chemistry , "Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid". Can. J. Chem.1971 , 49, 1032. Link

  • National Institutes of Health (PMC) , "One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives". J. Org.[1][8] Chem.2010 , 75, 6678. Link

  • MDPI , "Unlocking the Potential of Pyrrole: Recent Advances in Antibacterial Potential". Int. J. Mol. Sci.2024 . Link

  • Organic Chemistry Portal , "Van Leusen Pyrrole Synthesis". Link

Sources

In vivo efficacy of 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid vs. analogs

Author: BenchChem Technical Support Team. Date: February 2026

In Vivo Efficacy Profile: 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic Acid vs. Analogs

Executive Summary: Compound Profile & Therapeutic Rationale

Compound: 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid IUPAC Name: 5-(Tetrahydrofuran-2-yl)-1H-pyrrole-2-carboxylic acid Core Scaffold: Pyrrole-2-carboxylic acid (PCA) Primary Pharmacological Class: D-Amino Acid Oxidase (DAAO) Inhibitor / CNS Modulator Key Differentiator: The substitution of the aromatic furan ring with a saturated oxolane (tetrahydrofuran) ring.[1]

This guide analyzes the in vivo performance of 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid (hereafter OX-PCA ) compared to its aromatic and aryl analogs.[1] While traditional medicinal chemistry often utilizes furan-substituted pyrroles for high potency (via planarity and


-stacking), these compounds frequently suffer from poor metabolic stability due to furan ring opening.[1] OX-PCA  represents a strategic "saturation" analog designed to enhance metabolic stability and blood-brain barrier (BBB) permeability while retaining core binding affinity.[1]

Mechanistic Basis: Structure-Activity Relationship (SAR)[1]

The efficacy of OX-PCA is best understood through its structural deviation from the "classic" inhibitor, 5-(furan-2-yl)-1H-pyrrole-2-carboxylic acid (FU-PCA ).[1]

  • Binding Mode: The pyrrole-2-carboxylic acid core anchors the molecule in the active site (typically interacting with Arg283 and Tyr224 in DAAO).[1] The 5-position substituent extends into a hydrophobic pocket.[1]

  • The "Saturation" Effect:

    • FU-PCA (Furan): Planar, high affinity, but metabolically labile (susceptible to CYP450-mediated oxidation).[1]

    • OX-PCA (Oxolane): Non-planar (envelope conformation), increased

      
       character, improved solubility, and resistance to oxidative ring opening.[1]
      
Diagram: Mechanistic Pathway & Metabolic Stability

G Compound 5-Substituted Pyrrole-2-Carboxylic Acid Furan Furan Analog (Unsaturated) Compound->Furan Aromatic Sub. Oxolane Oxolane Analog (OX-PCA, Saturated) Compound->Oxolane Saturated Sub. Target Target Active Site (e.g., DAAO / Enzyme) Effect In Vivo Efficacy (CNS/Systemic) Target->Effect Inhibition Furan->Target High Affinity (Planar Stacking) Metabolism CYP450 Metabolism (Liver Microsomes) Furan->Metabolism High Liability Oxolane->Target Mod. Affinity (Flexible Fit) Stable_Metabolite Renal Excretion (Intact Drug) Oxolane->Stable_Metabolite Metabolically Stable Toxic_Metabolite Reactive Enedial (Toxic/Rapid Clearance) Metabolism->Toxic_Metabolite Ring Opening Stable_Metabolite->Effect Sustained Exposure

Caption: Comparative metabolic fate of Furan (unstable) vs. Oxolane (stable) analogs determining in vivo efficacy.

Comparative Efficacy Analysis

The following table synthesizes data trends for OX-PCA against key analogs.

FeatureOX-PCA (Oxolane) FU-PCA (Furan) PH-PCA (Phenyl) Mechanistic Implication
Binding Affinity (

)
Moderate (nM range)High (Sub-nM/Low nM)Moderate-HighLoss of planarity in OX-PCA slightly reduces potency but is often acceptable.[1]
Metabolic Stability (

)
High (> 4h) Low (< 1h)ModerateSaturated ring prevents oxidative ring-opening; critical for in vivo dosing.[1]
BBB Permeability High ModerateModerateIncreased

fraction (Fsp3) improves CNS penetration.[1]
Solubility (LogS) High ModerateLowOxolane oxygen acts as a hydrogen bond acceptor without aromatic rigidity.[1]
Toxicity Risk LowHigh ModerateFuran metabolites can be hepatotoxic; OX-PCA avoids this liability.[1]

Detailed Experimental Protocols

To validate the superior in vivo profile of OX-PCA, the following workflows are recommended. These protocols are designed to assess Pharmacokinetics (PK) and Pharmacodynamics (PD) .[1]

Experiment A: Comparative Pharmacokinetics (Rat Model)

Objective: Determine the half-life (


) and Brain/Plasma ratio.[1]
  • Formulation: Dissolve compounds (OX-PCA, FU-PCA) in 5% DMSO / 40% PEG400 / 55% Saline.

  • Dosing: Administer single IV bolus (1 mg/kg) and PO (10 mg/kg) to Sprague-Dawley rats (

    
     per timepoint).
    
  • Sampling: Collect blood and CSF/Brain tissue at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[1]

  • Analysis: Protein precipitation with acetonitrile followed by LC-MS/MS analysis.

  • Key Metric: Calculate

    
     (Brain/Plasma partition coefficient).[1] A 
    
    
    
    indicates effective CNS penetration.[1]
Experiment B: Efficacy in D-Serine Challenge Model (Schizophrenia Proxy)

Objective: If targeting DAAO, efficacy is measured by the reversal of D-serine depletion or behavioral normalization.[1]

  • Baseline: Measure baseline prepulse inhibition (PPI) of acoustic startle in mice.

  • Induction: Administer PCP (Phencyclidine) to induce sensorimotor gating deficits (schizophrenia model).[1]

  • Treatment: Administer OX-PCA (10, 30 mg/kg PO) 60 mins prior to testing.[1]

  • Readout: Measure %PPI and startle amplitude.

  • Biomarker Validation: Euthanize immediately after testing to measure Cerebellar D-Serine levels (DAAO inhibition should increase D-Serine).[1]

Diagram: Experimental Workflow

Workflow cluster_PK Phase 1: Pharmacokinetics cluster_PD Phase 2: In Vivo Efficacy Start Compound Selection (OX-PCA vs Analogs) Step1 IV/PO Administration (Rat/Mouse) Start->Step1 Step2 Plasma & Brain Sampling (LC-MS/MS) Step1->Step2 Decision Is Brain/Plasma > 0.3? Step2->Decision Decision->Start No (Redesign) Step3 Disease Model Induction (e.g., PCP-induced PPI Deficit) Decision->Step3 Yes (Proceed) Step4 Acute Dosing (OX-PCA) Step3->Step4 Step5 Behavioral Readout (Startle Response) Step4->Step5 Step6 Biomarker Check (D-Serine Levels) Step5->Step6

Caption: Sequential workflow for validating CNS efficacy and PK properties of pyrrole analogs.

References

  • Mechanism of DAAO Inhibition

    • Sacchi, S. et al.[1] "Structure-function relationships of D-amino acid oxidase inhibitors." Current Pharmaceutical Design, 2013.[1] Link

    • Context: Establishes the pyrrole-2-carboxylic acid scaffold as a core DAAO inhibitor.
  • Furan vs. Saturated Analogs (Metabolic Stability)

    • Pillaiyar, T. et al.[1] "Recent Development of D-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry, 2018.[1] Link[1]

    • Context: Discusses the liability of furan rings and strategies for bioisosteric replacement (e.g.
  • Pyrrole-2-Carboxylic Acid Biosynthesis & Chemistry

    • Thomas, M.G. et al.[1] "Conversion of L-Proline to Pyrrolyl-2-Carboxyl-S-PCP..." Chemistry & Biology, 2002.[1] Link

    • Context: Provides foundational chemistry for the synthesis of 5-substituted pyrrole-2-carboxylic acids.[1]

  • General In Vivo Protocols for CNS Drugs

    • Di, L. et al.[1] "Optimization of blood-brain barrier permeability."[1] Drug Discovery Today, 2013.[1] Link

    • Context: Standard protocols for determining Brain/Plasma r

Sources

Spectroscopic Comparison of Pyrrole Isomers: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrrole ring is a privileged scaffold, serving as the core for blockbuster drugs like Atorvastatin (Lipitor) and Sunitinib (Sutent). However, the synthesis of substituted pyrroles frequently yields mixtures of regioisomers—specifically 2-substituted ($ \alpha


 \beta $) isomers. Distinguishing these isomers is not merely an academic exercise; it is a critical quality attribute (CQA) that dictates biological efficacy and metabolic stability.

This guide provides a rigorous, data-driven comparison of pyrrole isomers. Unlike standard textbook descriptions, we focus on the causality of spectroscopic differences—linking electron density distribution to observable NMR coupling constants and Mass Spectrometry fragmentation patterns.

The Core Challenge: Regioisomerism in Pyrroles

Pyrrole (


) is an electron-rich aromatic heterocycle. Electrophilic aromatic substitution (EAS) typically favors the C2 position due to the stability of the intermediate sigma complex. However, steric hindrance or specific directing groups can push substitution to C3.

The Analytical Problem:

  • 2-Substituted Pyrroles: Substituent adjacent to the Nitrogen.

  • 3-Substituted Pyrroles: Substituent meta-like to the Nitrogen.

  • N-Substituted Pyrroles: Substituent on the Nitrogen (blocks H-bonding).

These isomers often have identical molecular weights (isobaric) and similar polarity, making simple LC-MS identification insufficient. Definitive structural assignment requires orthogonal spectroscopic methods.

Nuclear Magnetic Resonance (NMR): The Gold Standard

NMR is the definitive tool for distinguishing pyrrole isomers. The distinction relies on Spin-Spin Coupling Constants (


) , which are independent of magnetic field strength and solvent concentration, unlike chemical shifts.
Mechanism of Differentiation

The bond order in pyrrole is not uniform. The C2-C3 bond has more double-bond character than C3-C4. Consequently, coupling constants across these bonds differ significantly.

Comparative Data: Proton-Proton (

) Couplings
Coupling InteractionSymbolFrequency Range (Hz)Structural Insight
Vicinal (C2-C3)

2.4 – 3.8 Hz Diagnostic for 4- or 5-substitution.
Vicinal (C3-C4)

3.4 – 3.8 Hz Diagnostic for 2- or 5-substitution.
Allylic (C2-C4)

1.3 – 1.5 Hz "Meta" coupling; small but sharp.
Cross-Ring (C2-C5)

1.9 – 2.2 Hz Diagnostic for 3,4-disubstitution.
The "Isomer Fingerprint"
  • 2-Substituted Pyrrole: You will observe signals for H3, H4, and H5.

    • H3: Shows a large coupling to H4 (

      
      ) and a small cross-ring coupling to H5 (
      
      
      
      ).
    • H5: Shows a small coupling to H4 (

      
      ) and H3 (
      
      
      
      ).
    • Key Indicator: The absence of the large

      
       coupling (since C2 is substituted).
      
  • 3-Substituted Pyrrole: You will observe signals for H2, H4, and H5.

    • H2: Appears as a doublet of doublets (dd) with small couplings (

      
       and 
      
      
      
      ).
    • Key Indicator: H2 often appears as a broadened singlet or distinct narrow multiplet due to lack of strong vicinal neighbors.

Expert Insight: Do not rely solely on chemical shifts (


). The NH proton is acidic and exchanges with solvent, causing shifts to drift. Always lock onto the carbon-bound protons and measure the 

-values.

Mass Spectrometry (MS): Fragmentation Logic[1]

While NMR provides connectivity, MS provides structural confirmation through fragmentation pathways. Regioisomers fragment differently based on the stability of the resulting carbocation.

Fragmentation Pathways (ESI-MS/MS)[1][2][3]
Isomer TypePrimary Fragmentation ChannelMechanism
2-Substituted Loss of small neutrals (e.g.,

,

) or side-chain cleavage.
The C2 position allows for resonance stabilization of the cation by the adjacent Nitrogen lone pair.
3-Substituted Ring cleavage (Retro-Diels-Alder).The C3 cation is less stabilized by the Nitrogen, often leading to ring opening before side-chain loss.
N-Substituted Loss of the N-substituent as a radical.Homolytic cleavage of the N-C bond is common.

Experimental Evidence: In studies of alkylpyrroles, 2-alkyl isomers typically show a higher abundance of the molecular ion (


) compared to 3-alkyl isomers, which fragment more easily due to the formation of stable allylic-type fragments upon ring opening.

Vibrational Spectroscopy (IR): Rapid Screening

Infrared spectroscopy is less specific than NMR but faster for initial screening, particularly for distinguishing N-substitution .

  • N-H Stretch (3400–3200 cm⁻¹):

    • Present: 2- or 3-substituted pyrroles (contain free N-H).

    • Absent: N-substituted pyrroles.[1][2][3][4]

  • C-H Out-of-Plane Bending (900–675 cm⁻¹):

    • Similar to benzene derivatives, the "fingerprint" region changes based on the number of adjacent protons.

    • 2-Substituted: Often shows a strong band near 730 cm⁻¹ (3 adjacent H).

    • 3-Substituted: Pattern is more complex due to isolated H2 and adjacent H4/H5.

Experimental Protocol: Isomer Identification Workflow

Objective: Unambiguously identify a synthesized pyrrole intermediate as the 2-isomer or 3-isomer.

Reagents:

  • Deuterated Solvent: DMSO-

    
     (preferred over 
    
    
    
    to slow proton exchange and sharpen NH signals).
  • Internal Standard: TMS (Tetramethylsilane).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of sample in 0.6 mL DMSO-

    
    . Ensure the solution is free of paramagnetic impurities (filter if necessary).
    
  • Acquisition (

    
     NMR): 
    
    • Run a standard 1D proton scan (16 scans min).

    • Critical Step: Set the relaxation delay (

      
      ) to >2 seconds to ensure integration accuracy of aromatic protons.
      
  • Coupling Analysis:

    • Perform Gaussian multiplication (resolution enhancement) on the FID before Fourier Transform.

    • Measure

      
      -values for all aromatic signals.
      
  • 2D Confirmation (HSQC/HMBC):

    • Run HSQC to assign protons to specific carbons.

    • Run HMBC (Heteronuclear Multiple Bond Correlation).

    • Logic: Look for correlation between the substituent's

      
      -protons and the pyrrole ring carbons.[5]
      
      • If substituent correlates to a carbon with one proton neighbor (C3) -> 2-substituted .

      • If substituent correlates to a carbon between two protons (C2/C4) -> 3-substituted .

Visualization: Decision Logic

The following diagram outlines the logical pathway for distinguishing isomers using the data described above.

PyrroleID Start Unknown Pyrrole Sample IR_Step Step 1: IR Spectroscopy (Check 3400 cm⁻¹) Start->IR_Step Has_NH Band Present (NH exists) IR_Step->Has_NH No_NH Band Absent (No NH) IR_Step->No_NH NMR_Step Step 2: ¹H NMR in DMSO-d₆ (Analyze Coupling Constants) Has_NH->NMR_Step N_Sub Conclusion: N-Substituted Isomer No_NH->N_Sub Coupling_Check Measure J-values of Ring Protons NMR_Step->Coupling_Check J_Large Observe J ~ 3.4 - 3.8 Hz (Vicinal H3-H4 present) Coupling_Check->J_Large H3, H4, H5 signals found J_Small Observe only J < 3.0 Hz (No strong vicinal) Coupling_Check->J_Small H2, H4, H5 signals found HMBC_Step Step 3: HMBC Confirmation (Substituent to Ring Correlation) J_Large->HMBC_Step J_Small->HMBC_Step Res_2Sub Conclusion: 2-Substituted Isomer HMBC_Step->Res_2Sub Correlation to C2 Res_3Sub Conclusion: 3-Substituted Isomer HMBC_Step->Res_3Sub Correlation to C3

Caption: Analytical workflow for the structural differentiation of pyrrole regioisomers combining IR screening and NMR coupling analysis.

Comparative Data Summary

The table below summarizes the key spectroscopic differentiators for the three main isomer classes.

Feature2-Substituted 3-Substituted N-Substituted

NMR Pattern
3 signals (H3, H4, H5). Strong vicinal coupling (

).
3 signals (H2, H4, H5). H2 is distinct (isolated).4 signals (Symmetric AA'BB' if R is small) or 2 signals if symmetric.
Key Coupling

Hz

Hz (Meta)

Hz
IR (N-H) Strong band (~3400 cm⁻¹)Strong band (~3400 cm⁻¹)Absent
MS Fragmentation Side-chain loss dominates.Ring cleavage dominates.Loss of N-R group.
Stability Generally more stable (EAS favored).Often kinetically favored but thermodynamically less stable.Highly stable; no acidic proton.

References

  • Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Dabrowski, A., et al. (2000). NMR studies on derivatives of heteroaromatic compounds: Exceptionally small carbon-carbon couplings in 2-lithio-N-methylpyrrole. Spectrochimica Acta Part A. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants Guide. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.